molecular formula C36H28N2O2S2 B12547222 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline CAS No. 143035-74-9

2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline

Cat. No.: B12547222
CAS No.: 143035-74-9
M. Wt: 584.8 g/mol
InChI Key: FKUFKDMYICAYCF-UHFFFAOYSA-N
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Description

2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two thiophene rings attached to the phenanthroline core through ethoxyphenyl linkers. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halogenated phenanthroline derivatives under mild conditions, using palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The key challenges in industrial production include ensuring the purity of the final product and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenanthroline core can be reduced under specific conditions.

    Substitution: The ethoxyphenyl linkers can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the phenanthroline core can produce dihydrophenanthroline derivatives.

Scientific Research Applications

2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline involves its ability to coordinate with metal ions. The phenanthroline core provides nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline is unique due to the presence of thiophene rings, which can impart specific electronic properties to the compound. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors.

Properties

CAS No.

143035-74-9

Molecular Formula

C36H28N2O2S2

Molecular Weight

584.8 g/mol

IUPAC Name

2,9-bis[4-(2-thiophen-3-ylethoxy)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C36H28N2O2S2/c1-2-30-8-14-34(28-5-11-32(12-6-28)40-20-16-26-18-22-42-24-26)38-36(30)35-29(1)7-13-33(37-35)27-3-9-31(10-4-27)39-19-15-25-17-21-41-23-25/h1-14,17-18,21-24H,15-16,19-20H2

InChI Key

FKUFKDMYICAYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCC5=CSC=C5)N=C(C=C2)C6=CC=C(C=C6)OCCC7=CSC=C7

Origin of Product

United States

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